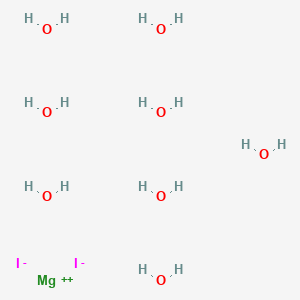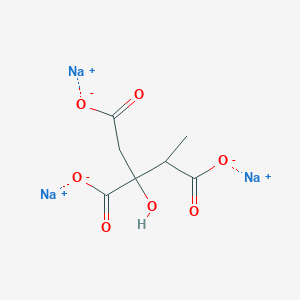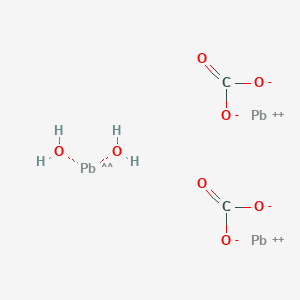
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with amino, iodo, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-iodo-5-methylpyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, yielding a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of diverse molecular architectures.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodo group may participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid: Lacks the iodo group, which may result in different reactivity and biological activity.
(3-amino-4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid: The chloro group can be less reactive than the iodo group, affecting the compound’s chemical behavior.
(3-amino-4-iodo-1H-pyrazol-1-yl)acetic acid: Lacks the methyl group, which may influence the compound’s steric properties and reactivity.
Uniqueness
The presence of the iodo group in (3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid makes it particularly unique. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems. Additionally, the combination of amino, iodo, and methyl groups provides a versatile platform for further chemical modifications.
特性
CAS番号 |
1431966-73-2 |
|---|---|
分子式 |
C6H9ClIN3O2 |
分子量 |
317.51 g/mol |
IUPAC名 |
2-(3-amino-4-iodo-5-methylpyrazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H8IN3O2.ClH/c1-3-5(7)6(8)9-10(3)2-4(11)12;/h2H2,1H3,(H2,8,9)(H,11,12);1H |
InChIキー |
OZMVWNPEPBTJHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)N)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


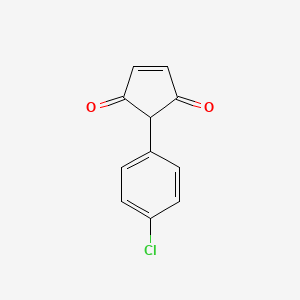

![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
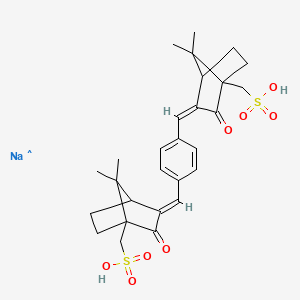

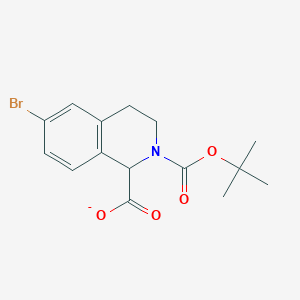
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)

![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
